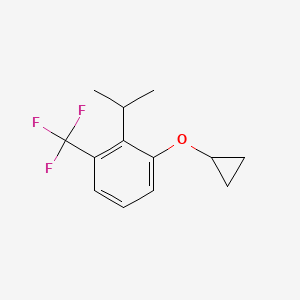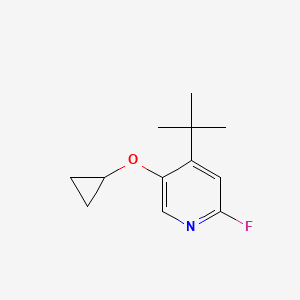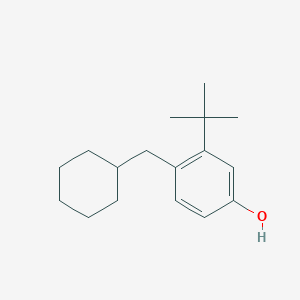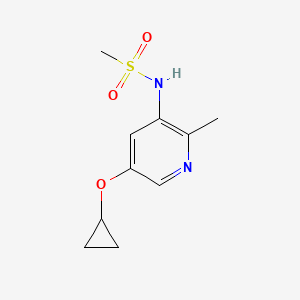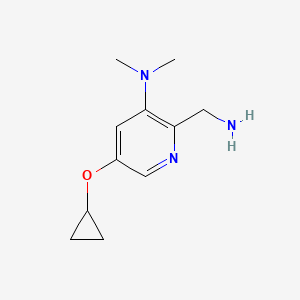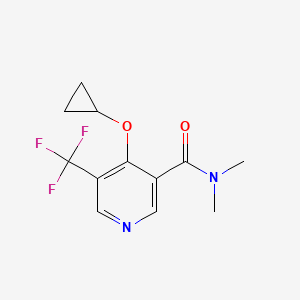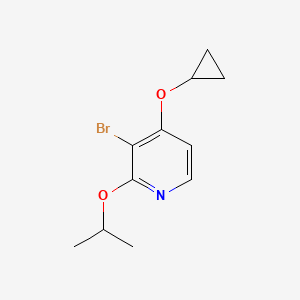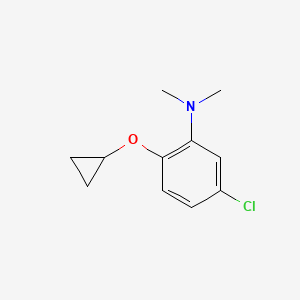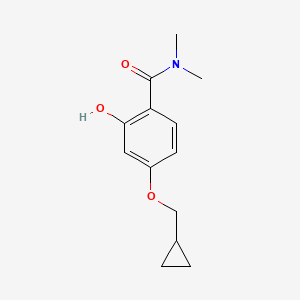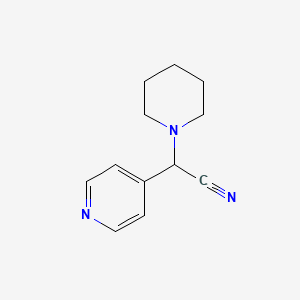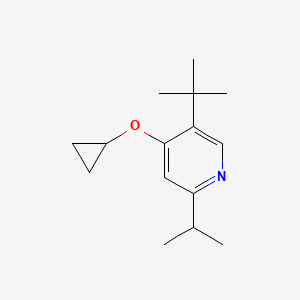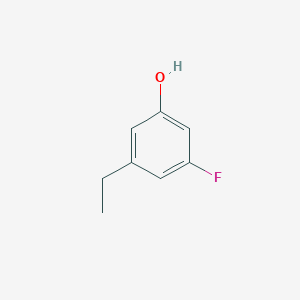
3-Ethyl-5-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-fluorophenol is an aromatic compound characterized by the presence of an ethyl group and a fluorine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluorophenol typically involves the fluorination of 3-ethylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Ethyl-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The ethyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
科学的研究の応用
3-Ethyl-5-fluorophenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active phenols.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism by which 3-Ethyl-5-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
類似化合物との比較
3-Ethylphenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluorophenol: Lacks the ethyl group, which affects its physical and chemical properties.
3-Ethyl-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
特性
分子式 |
C8H9FO |
|---|---|
分子量 |
140.15 g/mol |
IUPAC名 |
3-ethyl-5-fluorophenol |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3 |
InChIキー |
KNMHJNXVGBQIDV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


